2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid
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Overview
Description
2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol It is known for its unique structure, which includes a sulfonamide group attached to an ethenyl chain and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid typically involves the reaction of 4-methylphenyl ethene with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethenyl chain and carboxylic acid group may also play roles in its reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)ethenesulfonamido]acetic acid
- 2-[2-(4-methoxyphenyl)ethenesulfonamido]acetic acid
- 2-[2-(4-nitrophenyl)ethenesulfonamido]acetic acid
Uniqueness
2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and can lead to distinct properties and applications .
Properties
Molecular Formula |
C11H13NO4S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)ethenylsulfonylamino]acetic acid |
InChI |
InChI=1S/C11H13NO4S/c1-9-2-4-10(5-3-9)6-7-17(15,16)12-8-11(13)14/h2-7,12H,8H2,1H3,(H,13,14) |
InChI Key |
SXELJLLMSJFTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
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